molecular formula C35H46Cl2N10O8 B1664351 7-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;dihydrochloride CAS No. 8004-31-7

7-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;dihydrochloride

Cat. No. B1664351
CAS RN: 8004-31-7
M. Wt: 805.7 g/mol
InChI Key: RUUVZJIVMZGFMN-OMTSWVOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acrinor is a adrenergic beta receptor agonist.

Scientific Research Applications

Cardiovascular Activity Studies

The chemical compounds have been a subject of interest in cardiovascular research. Studies have demonstrated their potential in addressing cardiovascular issues, particularly in relation to antiarrhythmic and hypotensive activity. Key findings include:

  • Antiarrhythmic Activity : Some derivatives have shown prophylactic antiarrhythmic activity in epinephrine-induced arrhythmia. Specifically, a derivative with an 8-(2-morpholin-4-yl)-ethylamino group was found to be notably active (Chłoń-Rzepa et al., 2011).
  • Hypotensive Effects : A compound with an 8-(2-diethylamino)-ethylamino group demonstrated significant, though short-lived, reductions in both systolic and diastolic blood pressure (Chłoń-Rzepa et al., 2004).
  • Receptor Affinity : The compounds also displayed varying degrees of affinity for α(1)- and α(2)-adrenoreceptors, which are significant in cardiovascular pharmacology.

Fluorescence Properties

Some derivatives of these compounds have been investigated for their fluorescence properties. This aspect is crucial for applications in imaging and diagnostics. A study synthesized and analyzed the fluorescence properties of certain derivatives, highlighting their potential as fluorescent dyes (Rangnekar & Rajadhyaksha, 1987).

Antiasthmatic Potential

Research into the antiasthmatic properties of related xanthene derivatives, which share structural similarities with the specified compounds, has shown promise. These studies focus on the vasodilatory and anti-inflammatory potential of these compounds, which is vital in asthma management (Bhatia et al., 2016).

Molecular Structure and Stability Analysis

Extensive work has been done on understanding the molecular structure, stability, and bonding features of these compounds. Such analyses are fundamental in predicting and enhancing the efficacy and safety of these compounds in various applications (Prabakaran & Muthu, 2014).

properties

CAS RN

8004-31-7

Product Name

7-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;dihydrochloride

Molecular Formula

C35H46Cl2N10O8

Molecular Weight

805.7 g/mol

IUPAC Name

7-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;dihydrochloride

InChI

InChI=1S/C18H23N5O3.C17H21N5O5.2ClH/c1-12(15(24)13-7-5-4-6-8-13)19-9-10-23-11-20-16-14(23)17(25)22(3)18(26)21(16)2;1-20-15-14(16(26)21(2)17(20)27)22(9-19-15)6-5-18-8-13(25)10-3-4-11(23)12(24)7-10;;/h4-8,11-12,15,19,24H,9-10H2,1-3H3;3-4,7,9,13,18,23-25H,5-6,8H2,1-2H3;2*1H/t12-,15-;;;/m0.../s1

InChI Key

RUUVZJIVMZGFMN-OMTSWVOZSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNCC(C3=CC(=C(C=C3)O)O)O.Cl.Cl

SMILES

CC(C(C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNCC(C3=CC(=C(C=C3)O)O)O.Cl.Cl

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNCC(C3=CC(=C(C=C3)O)O)O.Cl.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

69910-62-9 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

acrinor
Akrinor
cafedrine - theodrenaline
cafedrine, theodrenaline drug combination
H-835
praxino

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;dihydrochloride
Reactant of Route 2
Reactant of Route 2
7-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;dihydrochloride
Reactant of Route 3
Reactant of Route 3
7-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;dihydrochloride
Reactant of Route 4
Reactant of Route 4
7-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;dihydrochloride
Reactant of Route 5
Reactant of Route 5
7-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;dihydrochloride
Reactant of Route 6
Reactant of Route 6
7-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;dihydrochloride

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